molecular formula C25H22N2O3 B3742352 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3742352
M. Wt: 398.5 g/mol
InChI Key: OMLUNGQGHDIHID-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.

Mechanism of Action

5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the extracellular domain of mGluRs and induces conformational changes that activate intracellular signaling pathways. This activation leads to the modulation of various downstream effectors, including ion channels, second messengers, and transcription factors. The exact mechanism of action of this compound on mGluRs is still under investigation, but it is believed to involve the regulation of receptor conformation and the interaction with other proteins in the signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological and biochemical processes in the brain, including synaptic plasticity, neurotransmission, and gene expression. This compound can enhance long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are believed to underlie learning and memory. This compound can also modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. Additionally, this compound can regulate the expression of various genes involved in neuronal development and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity for mGluRs. This compound can activate these receptors at low concentrations, making it a valuable tool for studying the function and regulation of mGluRs. Additionally, this compound has a long half-life, allowing for sustained activation of mGluRs. However, this compound also has some limitations, including its potential for off-target effects and the need for careful control of experimental conditions to avoid non-specific effects.

Future Directions

There are several future directions for research on 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its applications in scientific research. One area of interest is the development of more selective and potent agonists of mGluRs, which could provide more precise tools for studying these receptors. Additionally, there is growing interest in the role of mGluRs in neurodegenerative diseases, and this compound could be a valuable tool for studying the potential therapeutic effects of modulating these receptors. Finally, there is also interest in the development of this compound-based therapies for various neurological disorders, including epilepsy and Parkinson's disease.

Scientific Research Applications

5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to study the function and regulation of metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and neurodegenerative diseases. This compound is a potent agonist of mGluRs and can activate these receptors in a dose-dependent manner. This property has made this compound a valuable tool for studying the role of mGluRs in various cellular and molecular processes.

Properties

IUPAC Name

(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23-22(24(29)27(25(30)26-23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h4-9,12-15,18H,1-3,10-11H2,(H,26,28,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLUNGQGHDIHID-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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